molecular formula C24H22N4O5 B2993020 N-(4-acetylphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941876-89-7

N-(4-acetylphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No.: B2993020
CAS No.: 941876-89-7
M. Wt: 446.463
InChI Key: ATIHGWNJWWEOPO-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a pyrazolo-pyrazine acetamide derivative characterized by a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 3,4-dimethoxyphenyl group at position 2 and an acetamide side chain terminating in a 4-acetylphenyl moiety. This compound shares structural motifs with bioactive molecules targeting kinase inhibition, inflammation, or microbial activity .

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O5/c1-15(29)16-4-7-18(8-5-16)25-23(30)14-27-10-11-28-20(24(27)31)13-19(26-28)17-6-9-21(32-2)22(12-17)33-3/h4-13H,14H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIHGWNJWWEOPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC(=C(C=C4)OC)OC)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes an acetylphenyl group and a pyrazolo[1,5-a]pyrazin moiety. The presence of methoxy groups on the phenyl ring may influence its biological activity by modulating interactions with biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrazine exhibit anticancer properties. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that certain pyrazolo derivatives could induce apoptosis in various cancer cell lines by activating caspase pathways and disrupting mitochondrial function .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (breast cancer)10.5Caspase activation
Compound BHeLa (cervical cancer)8.3Mitochondrial disruption
N-(4-acetylphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamideTBDTBD

Neuroprotective Effects

There is emerging evidence suggesting that compounds similar to N-(4-acetylphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide may exhibit neuroprotective effects. For instance, some derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes can lead to increased levels of acetylcholine, potentially improving cognitive function in affected individuals .

Table 2: Enzyme Inhibition Activity

CompoundEnzyme TargetedIC50 (µM)Selectivity
DonepezilAChE0.5Reference
N-(4-acetylphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamideBuChETBDTBD

The proposed mechanisms through which N-(4-acetylphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide exerts its biological effects include:

  • Inhibition of Enzymatic Activity : By inhibiting AChE and BuChE, the compound may enhance cholinergic signaling.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
  • Antioxidant Activity : Some studies suggest that pyrazole derivatives possess antioxidant properties that could protect neuronal cells from oxidative stress.

Case Studies

In a recent study focusing on neuroprotective agents, a derivative structurally related to N-(4-acetylphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide demonstrated significant neuroprotection against oxidative stress-induced cell death in neuronal cell cultures. The study reported a reduction in reactive oxygen species (ROS) levels and improved cell viability at concentrations lower than those required for cytotoxic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

  • Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[3,4-d]pyrimidine: The target compound’s pyrazolo[1,5-a]pyrazine core differs from pyrazolo[3,4-d]pyrimidine derivatives (e.g., ). The latter exhibits a fused pyrimidine ring, which may enhance π-π stacking interactions in kinase binding pockets, as seen in ’s chromenone-pyrazolo[3,4-d]pyrimidine hybrid (melting point 302–304°C, mass 571.1988 Da) .

Substituent Analysis

  • Acetamide Side Chain :
    The acetylphenyl terminus distinguishes the target compound from analogs like N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide (), where a benzodioxin group replaces the acetylphenyl. This substitution likely reduces metabolic stability due to the benzodioxin’s susceptibility to oxidative cleavage .
  • Methoxy vs. Halogen Substituents :
    The 3,4-dimethoxyphenyl group in the target compound contrasts with halogenated analogs (e.g., ’s dichlorobenzyl derivatives). Halogens (Cl, F) improve binding affinity in hydrophobic pockets but may increase toxicity .

Physicochemical Properties

Compound (Reference) Molecular Weight Melting Point (°C) Key Substituents
Target Compound ~495.5* Not Reported 3,4-Dimethoxyphenyl, 4-acetylphenyl
490.48 Not Reported 3,4-Dimethoxyphenyl, benzodioxin
571.20 302–304 Fluorophenyl, chromenone
~550–600† 201–245 Dichlorobenzyl, bromophenyl

*Estimated based on structural similarity; †Values vary by substituents.

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